7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
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Overview
Description
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of benzoannulenes, which are characterized by their fused ring structures. The presence of the amine group and the dimethyl substitution at the 7th position adds to its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves multi-step organic synthesis techniques. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as alkylation, reduction, and cyclization can be employed to obtain the desired benzoannulene structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the compound’s unique ring structure allows it to fit into specific binding sites on proteins or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can be compared with other similar compounds, such as:
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine : Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
- 9,9-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications .
- 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a ketone group instead of an amine, resulting in different reactivity and potential uses.
The uniqueness of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine lies in its specific substitution pattern and the presence of the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
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Molecular Weight |
189.30 g/mol |
IUPAC Name |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine |
InChI |
InChI=1S/C13H19N/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12H,7-9,14H2,1-2H3 |
InChI Key |
VQQROXIKFLOQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)N)C |
Origin of Product |
United States |
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